molecular formula C14H18O3 B3168842 trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester CAS No. 933448-77-2

trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester

Cat. No. B3168842
M. Wt: 234.29 g/mol
InChI Key: JTBAIIGZIKLABZ-UHFFFAOYSA-N
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Description

“trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester” is a compound frequently used in scientific research. It is a derivative of “trans-4-Hydroxycyclohexanecarboxylic Acid”, which is a by-product of intestinal bacterial metabolism and can be excreted via the urinary tract .


Molecular Structure Analysis

The molecular formula of “trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester” is C14H18O3. The molecular weight is 234.29 g/mol. The parent compound, “trans-4-Hydroxycyclohexanecarboxylic Acid”, has a molecular formula of C7H12O3 and a molecular weight of 144.17 .

Scientific Research Applications

Synthesis and Polymer Research

The synthesis of new cyclic esters containing protected functional groups, such as hydroxyl, bishydroxyl, amino, and carboxyl, has been described. These cyclic esters are generated through Baeyer−Villiger oxidation and are pivotal in the study of hydrophilic aliphatic polyesters. Monoprotection techniques, like benzylation or esterification, have been utilized in moderate yields for 1,4-cyclohexanediol. The protected hydroxyl and bis(hydroxyl) functional cyclohexanones obtained are crucial for designing and synthesizing functional materials with specific properties. The protecting groups, such as benzyl ether and benzyl ester, are removable through catalytic hydrogenolysis, showcasing a method for creating polymers with tunable features (Trollsås et al., 2000).

Liquid Crystal Synthesis

Research on multi-ring monoesteryl aryl aldehydes synthesized from carboxylic acids and p-hydroxyl benzaldehyde reveals the creation of liquid crystal compounds with distinct mesophases. These compounds exhibit nematic schlieren and streak textures, contributing to the development of advanced materials for displays and other optical applications. This area of study emphasizes the versatility of cyclic esters in creating materials with specific liquid crystalline properties, opening pathways for novel liquid crystal designs (Zheng Min, 2007).

properties

IUPAC Name

benzyl 4-hydroxycyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBAIIGZIKLABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxycyclohexane carboxylic acid (19.95 g, 138.4 mmol) in 100 mL of degassed DMF was added potassium carbonate (21.0 g, 152.2 mmol) and benzyl bromide (15.61 mL, 131.4 mmol). After 16 hours at room temperature, the reaction mixture was poured into 500 mL of water and extracted 3 times with EtOAc. The combined organic layers were washed with water and brine prior to drying over sodium sulfate. Filtration and solvent removal provided benzyl 4-hydroxycyclohexane carboxylate as a clear oil.
Quantity
19.95 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
15.61 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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